molecular formula C15H14BrN5O2S B6457476 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549024-30-6

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6457476
CAS No.: 2549024-30-6
M. Wt: 408.3 g/mol
InChI Key: HARBJSMQTFCHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione (hereafter referred to as the target compound) is a heterocyclic molecule featuring a benzothiazole-1,1-dione core linked to a 5-bromopyrimidin-2-yl group via a piperazine ring.

Properties

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2S/c16-11-9-17-15(18-10-11)21-7-5-20(6-8-21)14-12-3-1-2-4-13(12)24(22,23)19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARBJSMQTFCHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol, have been studied, but their specific targets are not clearly defined

Mode of Action

Similar compounds like piperaquine inhibit the P. Falciparum parasite’s haem detoxification pathway. The exact mechanism of this compound might be different and needs further investigation.

Biochemical Pathways

For instance, Piperaquine affects the haem detoxification pathway in P Falciparum

Pharmacokinetics

Similar compounds like piperaquine are slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggestive of enterohepatic recycling occurring alongside the absorption process. The exact ADME properties of this compound might be different and need further investigation.

Result of Action

For instance, Piperaquine inhibits the P. Falciparum parasite’s haem detoxification pathway. The exact effects of this compound might be different and need further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The target compound shares structural similarities with 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione (CAS: 2742043-19-0, referred to as Compound A) from . Below is a comparative analysis:

Property Target Compound Compound A
Pyrimidine Substituent 5-Bromo 4-(Dimethylamino)-6-methyl
Molecular Formula C₁₇H₁₆BrN₆O₂S C₁₈H₂₂N₆O₂S
Molecular Weight ~447.32 g/mol 386.47 g/mol
Key Functional Groups Bromine (electron-withdrawing) Dimethylamino (electron-donating)

Key Observations :

  • In contrast, the dimethylamino group in Compound A may improve solubility but reduce electrophilicity .
  • The lower molecular weight of Compound A (386.47 vs. 447.32 g/mol) suggests differences in pharmacokinetic properties, such as membrane permeability or metabolic stability.

Pharmacological Potential

Receptor Modulation

The piperazine moiety in the target compound is a common feature in H1 and 5-HT2A receptor modulators , as seen in dibenzoazepine/oxazepine derivatives (). While the target compound lacks the dibenzo-fused ring system, its pyrimidine-benzothiazole-dione core may retain affinity for similar receptors, albeit with altered selectivity due to bromine’s steric and electronic effects .

Kinase Inhibition

Benzothiazole-dione derivatives are known to inhibit kinases like CDK2 or EGFR. The bromopyrimidine group in the target compound could mimic ATP’s adenine ring, competing for kinase active sites. Compound A, with its dimethylamino group, may exhibit weaker binding due to reduced electronegativity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.